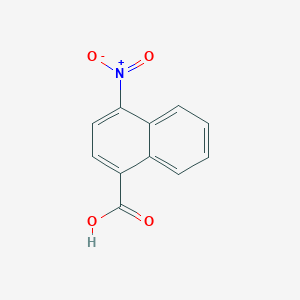

4-Nitro-1-naphthoic acid

Description

Contextualization within Naphthoic Acid Chemistry and Nitroaromatic Compounds

4-Nitro-1-naphthoic acid is a derivative of 1-naphthoic acid, an aromatic carboxylic acid based on naphthalene (B1677914). wikipedia.orgnih.gov Naphthoic acids, in general, are important intermediates in organic synthesis, used in the production of dyes, pharmaceuticals, and other organic compounds. chemicalbook.com The presence of the carboxylic acid group allows for a variety of chemical transformations, such as esterification and amidation, providing a reactive handle for constructing larger molecules. ontosight.ai

The introduction of a nitro group (—NO2) onto the naphthalene ring at the 4-position significantly influences the chemical reactivity of the molecule. Nitroaromatic compounds are a major class of industrial chemicals known for their diverse applications. nih.gov The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.orgnumberanalytics.com This property is crucial in directing the course of chemical reactions and enabling the synthesis of specifically substituted naphthalene derivatives. The reduction of the nitro group to an amino group is another key transformation, opening up pathways to a vast range of amino-substituted naphthalenes, which are themselves valuable in various fields. wikipedia.orgnumberanalytics.com

Historical Perspectives and Discovery of this compound Synthesis

One common synthetic route involves the nitration of 1-naphthoic acid. ontosight.ai Another approach is the oxidation of 4-nitro-1-naphthaldehyde or a similar precursor. The preparation of various substituted naphthoic acids, including nitro-substituted ones, has been a subject of study for developing new materials and understanding reaction mechanisms. For instance, research into the synthesis of substituted fluoromethylnaphthalenes has involved the preparation of intermediates like this compound. cdnsciencepub.com

Significance as a Research Intermediate in Organic Synthesis

The true value of this compound lies in its role as a research intermediate. Its bifunctional nature allows for sequential or simultaneous manipulation of its two functional groups, providing a strategic advantage in multi-step syntheses.

The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, enabling the attachment of various other molecular fragments. ontosight.ai For example, it can be esterified with different alcohols to produce a range of esters with potentially interesting biological or material properties. ontosight.ai

The nitro group, on the other hand, serves as a precursor to an amino group. The resulting 4-amino-1-naphthoic acid and its derivatives are important in the synthesis of azo dyes and have been investigated for their potential biological activities. The reduction of the nitro group can be achieved using various reducing agents, such as metals (e.g., tin, iron) in acidic media or through catalytic hydrogenation. wikipedia.orgnumberanalytics.com

Furthermore, the presence of both the electron-withdrawing nitro group and the carboxyl group can influence the photophysical properties of the naphthalene system. Research has been conducted on related molecules, such as 4-nitro-1-hydroxy-2-naphthoic acid, to understand phenomena like excited state intramolecular proton transfer (ESIPT), which is crucial for developing molecular probes and light-emitting materials. researchgate.netbohrium.com The study of such derivatives provides insights into how substituent effects can be used to fine-tune the optical properties of aromatic compounds.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1975-43-5 glpbio.comsigmaaldrich.com |

| Molecular Formula | C11H7NO4 glpbio.com |

| Molecular Weight | 217.18 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | BQBFFSOHVNNCSP-UHFFFAOYSA-N sigmaaldrich.com |

| Storage Temperature | Refrigerator sigmaaldrich.com |

Properties

IUPAC Name |

4-nitronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBFFSOHVNNCSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 4 Nitro 1 Naphthoic Acid

Reactions Involving the Nitro Group

The nitro group (-NO₂) at the 4-position of the naphthalene (B1677914) ring is a primary site for chemical modification, particularly through reduction and, under certain conditions, nucleophilic substitution.

The reduction of the nitro group to a primary amine (-NH₂) is a fundamental transformation, yielding 4-amino-1-naphthoic acid, a valuable intermediate in the synthesis of dyes and pharmaceuticals. This conversion can be achieved through various catalytic and chemical methods.

Catalytic Hydrogenation: This is a widely employed method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, typically producing water as the only byproduct. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. commonorganicchemistry.comwikipedia.org The reaction is carried out under a hydrogen atmosphere, with the choice of catalyst and reaction conditions (temperature, pressure, solvent) influencing the reaction rate and selectivity.

Chemical Reduction: A variety of chemical reducing agents can also be utilized. These methods are often preferred when specific functional groups sensitive to catalytic hydrogenation are present in the molecule. Common reagents for the reduction of aromatic nitro compounds include metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. commonorganicchemistry.comwikipedia.org Zinc dust in the presence of an acid is another effective option. commonorganicchemistry.com These reactions proceed via a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine product.

| Reduction Method | Reagent/Catalyst | Typical Conditions | Product |

| Catalytic Hydrogenation | H₂/Pd/C | Methanol/Ethanol, Room Temperature | 4-Amino-1-naphthoic acid |

| Catalytic Hydrogenation | H₂/Raney Nickel | Ethanol, Elevated Temperature/Pressure | 4-Amino-1-naphthoic acid |

| Chemical Reduction | Fe/CH₃COOH | Reflux | 4-Amino-1-naphthoic acid |

| Chemical Reduction | SnCl₂/HCl | Room Temperature | 4-Amino-1-naphthoic acid |

| Chemical Reduction | Zn/CH₃COOH | Mild Heat | 4-Amino-1-naphthoic acid |

This table presents common methods for the reduction of aromatic nitro groups, applicable to 4-nitro-1-naphthoic acid.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgchemistrysteps.com

In the case of this compound, the nitro group is a powerful activating group. While the carboxylic acid group at the 1-position is not a typical leaving group, the nitro group itself can, in some activated systems, be displaced by a potent nucleophile. For instance, studies on related compounds like 4-nitro-N-alkyl-1,8-naphthalimides have shown that the nitro group can be substituted by thiolate anions. nih.gov This suggests that under specific conditions with strong nucleophiles, the nitro group of this compound could potentially undergo substitution. However, reactions where a different leaving group (like a halide) is present at the 1-position and activated by the 4-nitro group would proceed more readily.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a range of reactions, including esterification, amidation, and decarboxylation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com Alternative methods for esterification under milder conditions exist, for example, using coupling agents that activate the carboxylic acid. researchgate.net

Amidation: The formation of amides from this compound involves its reaction with an amine. Direct reaction of a carboxylic acid and an amine to form an amide typically requires high temperatures to drive off the water formed. More commonly, the carboxylic acid is first activated to a more reactive derivative. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). derpharmachemica.com The resulting activated species then readily reacts with an amine to form the corresponding amide. Recently, methods for the direct amidation of carboxylic acids with nitroarenes (which are reduced in situ) have also been developed. nih.govacs.org

| Reaction | Reagents | Typical Conditions | Product |

| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ | Reflux | Methyl 4-nitro-1-naphthoate |

| Amidation (via Acid Chloride) | 1. SOCl₂2. Amine (e.g., Aniline) | 1. Reflux2. Room Temperature | N-Phenyl-4-nitro-1-naphthamide |

| Amidation (with Coupling Agent) | Amine, DCC | Room Temperature, Dichloromethane | N-substituted-4-nitro-1-naphthamide |

This table provides an overview of common esterification and amidation reactions applicable to this compound.

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). The decarboxylation of aromatic carboxylic acids typically requires high temperatures and is often facilitated by a catalyst. mdpi.com For naphthoic acids, catalytic decarboxylation has been shown to be effective using various metal oxides. doe.gov The presence of the electron-withdrawing nitro group on the naphthalene ring can influence the stability of any intermediates formed during the reaction, thereby affecting the reaction conditions required for decarboxylation. The reaction can proceed through different mechanisms, including a radical pathway, particularly when transition metals are involved. doe.gov

Electrophilic Aromatic Substitution on the Naphthalene Core

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The naphthalene ring system is generally more reactive towards electrophiles than benzene (B151609). However, the reactivity and regioselectivity of this reaction on this compound are heavily influenced by the two existing substituents.

Both the nitro group (-NO₂) and the carboxylic acid group (-COOH) are strong deactivating groups. wikipedia.orgmakingmolecules.com They withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. wikipedia.org Consequently, forcing conditions (e.g., high temperatures, strong acid catalysts) are typically required to achieve further substitution.

In terms of directing effects, both -NO₂ and -COOH are meta-directors on a benzene ring. makingmolecules.com In the naphthalene system, their deactivating effect is exerted on both rings, but predominantly on the ring to which they are attached (the 1,4-disubstituted ring). Electrophilic attack will preferentially occur on the other, less deactivated ring (the unsubstituted ring). The incoming electrophile will be directed to the positions that are electronically and sterically most favorable, typically avoiding positions adjacent to the already substituted ring. Therefore, substitution is most likely to occur at the C-6 or C-7 positions of the naphthalene core.

Mechanistic Investigations of Key Transformations

The chemical behavior of this compound is dictated by the electronic interplay between the electron-withdrawing nitro group (-NO₂) and the deactivating, meta-directing carboxylic acid group (-COOH) on the naphthalene ring system. Mechanistic investigations into its transformations are crucial for understanding its reactivity, predicting reaction outcomes, and designing novel synthetic pathways. These investigations often employ a combination of computational modeling and experimental techniques to elucidate reaction pathways, transition states, and the electronic factors governing the reactions.

Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in probing the mechanistic details of reactions involving this compound. sciencepublishinggroup.comresearchgate.net These studies can provide insights into the molecule's electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key to understanding its reactivity. For instance, the strong electron-withdrawing nature of the nitro group significantly lowers the LUMO energy, making the aromatic ring susceptible to nucleophilic attack.

Key transformations of this compound include the reduction of the nitro group, reactions at the carboxylic acid moiety, and nucleophilic aromatic substitution. Mechanistic investigations of these transformations often focus on understanding the reaction intermediates and the role of catalysts.

One of the most significant transformations of this compound is the reduction of the nitro group to an amino group, which is a critical step in the synthesis of various dyes and pharmaceuticals. The mechanism of this reduction can proceed through different pathways depending on the reducing agent and reaction conditions. For example, catalytic hydrogenation typically involves the stepwise reduction of the nitro group on a metal surface.

Another key area of mechanistic investigation is the study of photochemical transformations. While direct studies on this compound are limited, analogies can be drawn from related compounds like 4-nitro-1-hydroxy-2-naphthoic acid, where excited state intramolecular proton transfer (ESIPT) has been observed. researchgate.net Such studies suggest that photoexcitation of this compound could lead to interesting and potentially useful photochemical reactions, the mechanisms of which can be probed using time-resolved spectroscopy and computational chemistry.

The reactivity of this compound in various transformations can also be understood through the lens of quantitative structure-activity relationship (QSAR) studies performed on other nitroaromatic compounds. nih.gov These studies have shown that quantum chemical descriptors, such as the energy of the lowest unoccupied molecular orbital (ELUMO), are critical in predicting the reactivity and biological activity of these compounds. nih.gov

The following table presents hypothetical computational data for this compound, illustrating the kind of information that would be generated in a mechanistic investigation to understand its reactivity.

| Computational Parameter | Calculated Value | Implication for Reactivity |

|---|---|---|

| EHOMO | -8.5 eV | Indicates a relatively low propensity to act as an electron donor. |

| ELUMO | -3.2 eV | Suggests a high susceptibility to nucleophilic attack. nih.gov |

| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's kinetic stability. |

| Mulliken Charge on Nitro-N | +0.85 | Highlights the electrophilic nature of the nitrogen atom in the nitro group. |

| Mulliken Charge on Carboxyl-C | +0.78 | Indicates the electrophilicity of the carbonyl carbon, making it a target for nucleophiles. |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioisomeric Differentiation

NMR spectroscopy is an indispensable tool for confirming the constitution and substitution pattern of aromatic compounds. For 4-Nitro-1-naphthoic acid, NMR is crucial for verifying the positions of the nitro and carboxylic acid groups on the naphthalene (B1677914) core, distinguishing it from its other potential regioisomers.

¹H and ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum would show 11 distinct signals, one for each carbon atom, including the carboxyl carbon. The carboxyl carbon (C=O) is expected to have the highest chemical shift, typically in the range of 165-175 ppm. The carbon atom directly attached to the nitro group (C4) would be significantly deshielded, while other carbons in the ring would also experience shifts based on their position relative to the two substituents.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H2 | ~8.0-8.2 | d | 8-9 | Ortho-coupled to H3. |

| H3 | ~8.3-8.5 | d | 8-9 | Ortho-coupled to H2; deshielded by adjacent NO₂ group. |

| H5 | ~8.8-9.0 | d | ~8 | Peri to NO₂ group, significantly deshielded. |

| H6 | ~7.7-7.9 | t | ~7-8 | Coupled to H5 and H7. |

| H7 | ~7.8-8.0 | t | ~7-8 | Coupled to H6 and H8. |

| H8 | ~9.1-9.3 | d | ~8 | Peri to COOH group, most deshielded proton. |

| COOH | ~13.0 | br s | - | Acidic proton, broad signal, exchangeable. |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~128-130 | Substituted with COOH. |

| C2 | ~125-127 | |

| C3 | ~129-131 | Adjacent to NO₂ group. |

| C4 | ~148-150 | Directly attached to NO₂ group. |

| C4a | ~132-134 | Bridgehead carbon. |

| C5 | ~124-126 | |

| C6 | ~128-130 | |

| C7 | ~127-129 | |

| C8 | ~125-127 | |

| C8a | ~135-137 | Bridgehead carbon. |

| COOH | ~168-172 | Carboxylic acid carbonyl carbon. |

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign the predicted proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, strong cross-peaks would be expected between adjacent protons on the same ring, such as H2-H3 and H5-H6, H6-H7, H7-H8, confirming their connectivity. sdsu.edunih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the direct assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. columbia.edu This is particularly powerful for assigning quaternary carbons (those without attached protons) like C1, C4, C4a, C8a, and the carboxyl carbon. For instance, the H8 proton would show a correlation to the carboxyl carbon, and the H3 and H5 protons would show correlations to the C4 carbon, confirming the 4-nitro substitution pattern. nih.gov

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and elemental formula of a compound. For this compound (C₁₁H₇NO₄), the expected exact mass is 217.0375 g/mol . The fragmentation pattern observed in the mass spectrum provides valuable structural information. While a specific spectrum for this compound is not published, the fragmentation can be predicted based on the known behavior of aromatic carboxylic acids and nitro compounds. nih.govlibretexts.org

Under electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ at m/z 216 would be the parent ion. Collision-induced dissociation (CID) of this ion would likely proceed through several key fragmentation pathways:

Decarboxylation: Loss of CO₂ (44 Da) is a very common fragmentation pathway for carboxylic acids, which would lead to a prominent fragment ion at m/z 172. nih.govwhitman.edu

Loss of NO₂: Expulsion of a nitro radical (NO₂, 46 Da) from the molecular ion is characteristic of nitroaromatic compounds, resulting in an ion at m/z 171. nih.gov

Loss of NO: Subsequent loss of a nitric oxide radical (NO, 30 Da) can also occur.

Loss of OH: A fragment corresponding to the loss of a hydroxyl radical (OH, 17 Da) from the carboxylic acid group may also be observed. libretexts.org

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion Formula | Fragmentation Pathway |

| 217 | [C₁₁H₇NO₄]⁺ | Molecular Ion (M⁺) |

| 216 | [C₁₁H₆NO₄]⁻ | Deprotonated Molecule [M-H]⁻ |

| 200 | [C₁₁H₇NO₃]⁺ | [M - OH]⁺ |

| 172 | [C₁₁H₆O₂]⁻ | [M-H - CO₂]⁻ (Decarboxylation) |

| 171 | [C₁₁H₇O₂]⁺ | [M - NO₂]⁺ |

| 143 | [C₁₀H₇O]⁺ | [M - NO₂ - CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the naphthalene aromatic system. The presence of the nitro group and carboxylic acid group, which act as auxochromes, modifies the absorption profile compared to unsubstituted naphthalene.

The nitro group, being a powerful electron-withdrawing group, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. This is due to the extension of the conjugated π-system and the possibility of an intramolecular charge transfer (ICT) transition, where electron density moves from the naphthalene ring (donor) to the nitro group (acceptor) upon photoexcitation. This ICT band is often broad and intense. Aromatic carboxylic acids also show characteristic absorption bands. Therefore, the spectrum would likely feature complex, overlapping bands corresponding to these different electronic transitions.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a pulse of light, providing information about the lifetime of the excited state and the dynamic processes that occur during this time.

However, many aromatic nitro compounds are known to be non-fluorescent or only very weakly fluorescent. The nitro group is a well-known fluorescence quencher because it promotes efficient intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁), followed by non-radiative decay back to the ground state. This process often outcompetes fluorescence emission. It is therefore highly probable that this compound exhibits very low to negligible fluorescence quantum yield.

If any emission were detectable, time-resolved measurements could reveal the lifetime of the excited state. A very short lifetime would be expected, consistent with rapid non-radiative decay pathways facilitated by the nitro group. Studies on related naphthalimide derivatives have shown that the presence of a nitro group can lead to the complete absence of fluorescence. ekb.eg

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key expected vibrational modes are:

Carboxylic Acid Group: A broad O-H stretching band from ~2500-3300 cm⁻¹, a sharp and strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹, and C-O stretching and O-H bending modes.

Nitro Group: Two strong, characteristic stretching vibrations: an asymmetric stretch (νas) typically around 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1340-1380 cm⁻¹.

Naphthalene Ring: Aromatic C-H stretching vibrations above 3000 cm⁻¹, and a series of C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ are also characteristic of the substitution pattern.

FT-Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, the symmetric NO₂ stretch and the aromatic ring vibrations are often very strong in the Raman spectrum, aiding in a comprehensive vibrational analysis.

Interactive Table 4: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong | Medium |

| Nitro Group | Asymmetric NO₂ stretch | 1520-1560 | Strong | Medium |

| Nitro Group | Symmetric NO₂ stretch | 1340-1380 | Strong | Strong |

| Aromatic | C-H stretch | 3000-3100 | Medium | Medium |

| Aromatic | C=C stretch | 1400-1600 | Medium-Strong | Strong |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

An exhaustive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state molecular conformation, including specific bond lengths, bond angles, and dihedral angles, cannot be provided at this time.

The determination of a crystal structure through X-ray crystallography is the definitive method for understanding the precise three-dimensional arrangement of atoms in a solid-state molecule and the intricate network of intermolecular interactions that govern its crystal packing. Such interactions, which include hydrogen bonding, π-π stacking, and other van der Waals forces, are fundamental to the material's physical properties.

For this compound, it is anticipated that the carboxylic acid group would play a significant role in its crystal packing, likely forming strong hydrogen-bonded dimers between adjacent molecules. The nitro group, being a strong electron-withdrawing group, would influence the electronic distribution within the naphthalene ring system and could participate in weaker intermolecular interactions. The relative orientation of the carboxylic acid and nitro groups with respect to the naphthalene plane would be a key feature of its molecular conformation.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound remains speculative. Further research involving the growth of single crystals and their analysis by X-ray diffraction is necessary to elucidate these structural details.

Computational Chemistry and Theoretical Investigations of 4 Nitro 1 Naphthoic Acid

Quantum Mechanical Studies of Electronic Structure

Molecular Orbital Theory (HOMO-LUMO Gap Analysis)

Central to understanding the electronic behavior of a molecule is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecular Orbital Theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. sciencepublishinggroup.comresearchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting capability. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov A smaller gap implies the molecule is more polarizable and prone to chemical reactions. researchgate.net For aromatic compounds like 4-Nitro-1-naphthoic acid, the presence of the electron-withdrawing nitro group (-NO₂) and the carboxylic acid group (-COOH) significantly influences the energies of these frontier orbitals and the magnitude of the gap.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. |

| ΔE (Gap) | ELUMO - EHOMO | Correlates with chemical stability and reactivity. A smaller gap often implies higher reactivity. |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within the this compound molecule is uneven due to the presence of electronegative oxygen and nitrogen atoms in the nitro and carboxylic acid groups. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. libretexts.org An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactive sites. researchgate.netresearchgate.net

Different colors on an MEP map represent different values of electrostatic potential. walisongo.ac.id

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these areas are expected around the oxygen atoms of the nitro and carboxyl groups. researchgate.net

Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the carboxyl group. researchgate.net

Green/Yellow: Denotes areas with near-zero or neutral potential. researchgate.net

Dipole Moment Calculations

The calculated dipole moment is a key descriptor of a molecule's interaction with external electric fields and its solubility in polar solvents. Theoretical calculations for related substituted naphthoic acids have shown that the nature and position of substituents significantly affect the dipole moment. sciencepublishinggroup.comajpchem.org These calculations are sensitive to the chosen computational method and basis set. For instance, studies on similar molecules have shown that DFT methods can provide dipole moment predictions with reasonable accuracy. thaiscience.info

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the properties of molecules like this compound. ajpchem.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy that is well-suited for medium-to-large organic molecules. scielo.org.mx

Prediction of Reactivity Indices and Reaction Pathways

From the energies of the frontier molecular orbitals (HOMO and LUMO) calculated via DFT, a range of global reactivity descriptors, often referred to as conceptual DFT descriptors, can be derived. These indices provide quantitative measures of the molecule's reactivity and are used to predict its behavior in chemical reactions. scielo.org.mxjmcs.org.mx

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These parameters, derived from DFT calculations, are instrumental in QSAR (Quantitative Structure-Activity Relationship) studies and for predicting the most likely pathways for chemical reactions by identifying the most reactive sites on the molecule. sciencepublishinggroup.comajpchem.org

| Reactivity Index | Formula | Interpretation |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud; related to stability. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile. |

Conformational Analysis and Stereodynamics

The this compound molecule possesses conformational flexibility, primarily due to the rotation of the carboxylic acid group around the single bond connecting it to the naphthalene (B1677914) ring. The orientation of the -COOH group relative to the naphthalene plane can influence the molecule's energy, dipole moment, and intermolecular interactions, such as hydrogen bonding in the solid state.

Computational methods, particularly DFT, are employed to perform conformational analysis by calculating the potential energy surface as a function of the relevant dihedral angles. ufms.br These calculations can identify the most stable conformer(s) (energy minima) and the energy barriers to rotation (transition states). sciencepublishinggroup.com For similar nitro-substituted aromatic carboxylic acids, studies have shown that intramolecular hydrogen bonding and steric hindrance can play significant roles in determining the preferred conformation. researchgate.net Understanding the stereodynamics, or the motion and interconversion of these conformers, is crucial for a complete picture of the molecule's behavior. ufms.br

Spectroscopic Parameter Simulations

Computational simulations are instrumental in predicting and interpreting the spectroscopic signatures of this compound, including its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These simulations are typically performed using methods rooted in quantum mechanics, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations.

Infrared (IR) Spectroscopy Simulation: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule's optimized geometry. These calculations can predict the positions of absorption bands corresponding to specific vibrational modes. For this compound, key predicted vibrations include:

O-H Stretching: A broad band characteristic of the carboxylic acid hydroxyl group, typically predicted in the 2500-3300 cm⁻¹ region, arising from hydrogen bonding in dimers.

C=O Stretching: A strong absorption from the carbonyl group of the carboxylic acid, expected around 1680-1710 cm⁻¹.

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group, which are strong indicators of its electronic environment. The asymmetric stretch is typically found near 1500-1570 cm⁻¹ and the symmetric stretch near 1300-1370 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations associated with the naphthalene ring system.

Computational studies on related aromatic acids have demonstrated that methods like B3LYP with basis sets such as 6-311++G(d,p) can accurately predict these vibrational frequencies after applying a scaling factor to correct for anharmonicity and other systematic errors researchgate.net.

UV-Visible (UV-Vis) Spectroscopy Simulation: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra. This approach calculates the energies of vertical electronic transitions from the ground state to various excited states. For this compound, the simulation would identify the primary electronic transitions, such as π → π* transitions within the naphthalene ring and n → π* transitions involving the carbonyl and nitro groups. The presence of the nitro group, a strong chromophore, is expected to cause a significant redshift (shift to longer wavelengths) of the absorption bands compared to unsubstituted 1-naphthoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, with their chemical shifts influenced by the electron-withdrawing effects of both the nitro and carboxylic acid groups. Similarly, the ¹³C NMR spectrum would show characteristic shifts for the carboxyl carbon, the carbon attached to the nitro group, and the other aromatic carbons.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is illustrative, based on computational studies of similar aromatic nitro- and carboxylic acid compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch (dimer) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 |

| Nitro Group | Asymmetric Stretch | 1500 - 1570 |

| Nitro Group | Symmetric Stretch | 1300 - 1370 |

| Naphthalene Ring | C=C Stretch | 1400 - 1600 |

| Naphthalene Ring | C-H Stretch | 3000 - 3100 |

Excited State Photophysics Modeling

The interaction of this compound with light can lead to a variety of photophysical processes. Computational modeling is essential for mapping the potential energy surfaces of the excited states and understanding the pathways for energy dissipation.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process involving the transfer of a proton between a donor and an acceptor group within the same molecule in an electronically excited state youtube.comupdatepublishing.com. This process requires a pre-existing intramolecular hydrogen bond. In its monomeric form, this compound lacks the necessary hydrogen bond donor (like a hydroxyl group) adjacent to a suitable acceptor to facilitate ESIPT. The carboxylic acid group itself is the proton donor, but there is no suitably positioned internal acceptor.

However, computational studies on a closely related compound, 4-nitro-1-hydroxy-2-naphthoic acid, show that the presence of a nitro group can make the molecule more conducive to ESIPT compared to its non-nitrated analogue researchgate.net. The nitro group increases the acidity of the proton donor in the excited state, a key factor for promoting proton transfer researchgate.net. While direct ESIPT is not feasible for monomeric this compound, theoretical models could explore proton transfer in hydrogen-bonded dimers or in protic solvents where intermolecular proton transfer in the excited state might occur.

Computational methods can predict the emission properties of a molecule by calculating the energies of the lowest singlet (S₁) and triplet (T₁) excited states.

Fluorescence: This emission process occurs from the relaxation of the S₁ state to the ground state (S₀). Aromatic carboxylic acids can exhibit fluorescence, but the presence of a nitro group often leads to quenching (a decrease in fluorescence intensity) viu.ca. Theoretical calculations for this compound would likely predict a low fluorescence quantum yield. This is because nitroaromatic compounds often have efficient pathways for intersystem crossing (ISC) from the S₁ state to a lower-lying triplet state (T₁), which outcompetes fluorescence.

Phosphorescence: This emission arises from the spin-forbidden relaxation from the T₁ state to the S₀ ground state. Due to the "heavy atom effect" of the nitrogen and oxygen atoms in the nitro group, which promotes ISC, the population of the triplet state in nitroaromatics can be significant. Computational modeling of this compound would focus on calculating the T₁ state energy and the spin-orbit coupling between the S₁ and T₁ states to estimate the ISC rate. Studies on the related 4-nitro-1-hydroxy-2-naphthoic acid have shown that it exhibits phosphorescence, a behavior absent in its non-nitrated counterpart, further suggesting that the nitro group facilitates population of the triplet state researchgate.net.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These studies are fundamental to understanding how molecular modifications influence chemical behavior.

The Hammett equation is a classic linear free-energy relationship that quantifies the effect of substituting a hydrogen atom with another group on the reactivity of an aromatic compound wikipedia.orglibretexts.org. The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Here, k or K is the rate or equilibrium constant for the substituted compound, and k₀ or K₀ is the constant for the parent (unsubstituted) compound. The substituent constant (σ) depends only on the nature and position of the substituent, while the reaction constant (ρ) is characteristic of the reaction type and its sensitivity to electronic effects wikipedia.org.

For this compound, the substituent is the nitro group (-NO₂) at the 4-position. The nitro group is a strong electron-withdrawing group, both by induction and resonance. Therefore, it has a large, positive Hammett σ value (for the para position, σₚ = +0.78).

Studies on the basicities of 4-substituted 1-naphthoic acids have shown a good correlation with the Hammett equation niscpr.res.in. A positive σ value for the nitro group indicates that it will increase the acidity (decrease the pKa) of the carboxylic acid compared to unsubstituted 1-naphthoic acid. Similarly, for reactions where the transition state is stabilized by electron withdrawal from the aromatic ring, the nitro group will significantly increase the reaction rate. For example, in the alkaline hydrolysis of ethyl benzoates, a reaction with a positive ρ value, the 4-nitro substituent dramatically accelerates the reaction viu.calibretexts.org.

Table 2: Hammett Substituent Constants (σₚ) for Para-Substituted Benzoic Acids This table provides context for the electronic effect of the nitro group relative to other common substituents.

| Substituent (X) | σₚ Value | Electronic Effect |

|---|---|---|

| -N(CH₃)₂ | -0.83 | Strong Electron-Donating |

| -OH | -0.37 | Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

| -CH₃ | -0.17 | Weak Electron-Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Weak Electron-Withdrawing |

| -Br | +0.23 | Weak Electron-Withdrawing |

| -CN | +0.66 | Strong Electron-Withdrawing |

| -NO₂ | +0.78 | Strong Electron-Withdrawing |

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is governed by a combination of steric and electronic factors dalalinstitute.comresearchgate.net.

Electronic Factors: The dominant influence on the reactivity of this compound is the powerful electron-withdrawing nature of the nitro group.

Effect on the Carboxylic Acid: The -NO₂ group stabilizes the carboxylate anion formed upon deprotonation through resonance and induction, thereby increasing the acidity of the carboxylic acid.

Effect on the Naphthalene Ring: The nitro group deactivates the naphthalene ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to positions meta to itself. Conversely, it activates the ring for nucleophilic aromatic substitution (NAS), particularly at positions ortho and para to the nitro group.

Steric Factors: Steric effects arise from the spatial arrangement of atoms, which can hinder or facilitate reactions wikipedia.orgnih.gov.

In this compound, the nitro group is at the 4-position, which is relatively remote from the carboxylic acid at the 1-position. Therefore, the direct steric hindrance between these two groups is minimal.

However, steric hindrance becomes a significant factor when considering reactions at positions adjacent to existing groups. For instance, an electrophilic substitution at the 2-position would be sterically hindered by the carboxylic acid at the 1-position. Similarly, reactivity at the 5-position would be somewhat hindered by the nitro group at the 4-position. The most significant steric interaction in the 1-naphthoic acid system is typically the "peri" interaction between substituents at the 1- and 8-positions, which can force groups out of the plane of the aromatic ring.

Computational studies can quantify these effects by modeling transition state energies for various reactions, allowing for the separation of electronic and steric contributions to the activation barrier researchgate.net.

Derivatives and Analogues of 4 Nitro 1 Naphthoic Acid in Research

Positional Isomers of Nitronaphthoic Acids

Synthesis and Comparative Reactivity of Isomers

The synthesis of nitronaphthoic acid isomers typically involves the nitration of a naphthoic acid precursor. For instance, the nitration of 1-naphthoic acid can yield a mixture of isomers, with the directing effects of the carboxyl group influencing the position of the incoming nitro group. The synthesis of 1-naphthoic acid itself can be achieved through methods such as the carboxylation of the Grignard reagent derived from 1-bromonaphthalene (B1665260) orgsyn.orgwikipedia.org.

The reactivity of these isomers differs based on the electronic interplay between the nitro and carboxyl groups and the steric environment at each position. For instance, the reduction of the nitro group to an amine is a common reaction. The synthesis of 6-amino-2-naphthoic acid has been described via the nitration of 2-naphthylamine, followed by reduction, though this method can result in low yields researchgate.net. This highlights how the position of the substituents can affect the feasibility and efficiency of subsequent chemical transformations.

Impact of Nitro Group Position on Electronic and Steric Properties

The position of the electron-withdrawing nitro group has a profound effect on the electronic and steric characteristics of the naphthoic acid molecule. This, in turn, influences its chemical behavior and interactions with other molecules.

Electronic Effects: The nitro group is strongly electron-withdrawing, a property that can significantly alter the electron distribution within the aromatic naphthalene (B1677914) ring system nih.govresearchgate.net. When the nitro group is in conjugation with the carboxylic acid group, its effect on the acidity (pKa) of the carboxylic acid is more pronounced. The orientation of the nitro group relative to the molecular backbone can have a crucial effect on electronic transport properties in molecular devices rsc.org. The electron-withdrawing nature of the nitro group deactivates certain positions on the aromatic ring, influencing the polarity of the molecule and its potential interactions with nucleophilic sites in biological systems like proteins nih.gov.

Steric Effects: Steric hindrance plays a critical role, particularly for isomers where the nitro and carboxyl groups are in close proximity, such as in 8-nitro-1-naphthoic acid. The steric strain between the substituents at the C-1 and C-8 positions (peri-positions) can influence the planarity of the molecule and the reactivity of both functional groups. This steric strain has been exploited in the design of protective groups for amines and alcohols, where the strain facilitates the removal of the protective group under mild conditions researchgate.net. In contrast, with 4-nitro-1-naphthoic acid, the substituents are on different rings, leading to less direct steric interaction compared to the 8-nitro isomer.

The table below summarizes the general impact of the nitro group's position on key properties of nitronaphthoic acid isomers.

| Property | Impact of Nitro Group Position | Rationale |

| Acidity (pKa) | Varies significantly. Acidity is generally increased compared to the parent naphthoic acid. | The electron-withdrawing nitro group stabilizes the carboxylate anion. The effect is stronger when the group is in a position to exert its electronic influence more directly on the carboxyl group. |

| Reactivity | Influences susceptibility to nucleophilic aromatic substitution and the ease of reduction of the nitro group. | The electronic activation or deactivation of different ring positions varies. Steric hindrance can shield functional groups from reactants. |

| Biological Activity | The specific position of the nitro group can be crucial for interaction with biological targets. mdpi.com | The geometry and electronic profile of the molecule must complement the binding site of a target protein or enzyme. The position affects hydrogen bonding and other intermolecular interactions. mdpi.com |

| Spectroscopic Properties | Affects UV-Vis absorption and NMR chemical shifts. | The electronic transitions and the chemical environment of the protons are altered by the position of the strong electron-withdrawing group. |

Functionalized this compound Derivatives

The functionalization of this compound expands its utility in chemical research. By modifying the core structure, new derivatives with tailored properties can be created for specific applications.

Aminonaphthoic Acid Analogues from Nitro Group Reduction

The reduction of the nitro group in this compound to an amino group is a key transformation that yields 4-amino-1-naphthoic acid. This reaction is fundamental as it converts an electron-withdrawing group into an electron-donating group, drastically altering the molecule's chemical properties.

Commonly used methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using metals such as tin or iron in an acidic medium google.com. The resulting aminonaphthoic acids are important intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. For instance, aminonaphthalenesulfonic acids are precursors for many synthetic dyes wikipedia.org. The preparation of 8-amino-1-naphthoic acid from the corresponding 8-nitro-1-naphthoic acid is a well-established process google.com.

Halogenated and Hydroxylated Derivatives

The introduction of halogen or hydroxyl groups onto the this compound scaffold creates derivatives with modified reactivity and potential for further functionalization.

Halogenated Derivatives: Halogens can be introduced onto the naphthalene ring through electrophilic aromatic substitution. The presence of both a deactivating nitro group and a deactivating carboxyl group makes direct halogenation challenging and often requires specific catalysts and conditions to control regioselectivity. A series of halogen-containing 1,4-naphthoquinone (B94277) derivatives have been synthesized and studied for their biological activities, indicating that the presence of a halogen can be essential for certain functions sciforum.net.

Hydroxylated Derivatives: The synthesis of hydroxylated derivatives can be approached by nitrating a pre-existing hydroxynaphthoic acid. For example, the synthesis of 1-hydroxy-2-naphthoic acid esters has been reported, which could potentially be nitrated to introduce a nitro group nih.gov. Hydroxylated naphthoquinone derivatives are a significant class of biologically active compounds, and synthetic routes to access them are of considerable interest aua.grresearchgate.net. The functionalization of graphene oxide with 4-amino-3-hydroxy-1-naphthalenesulfonic acid has been used to create a nanocatalyst, demonstrating the utility of such poly-functionalized naphthalene systems nih.gov.

Esters and Amides for Specific Research Applications

The carboxylic acid group of this compound can be readily converted into esters and amides, which serve various roles in research.

Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol. These ester derivatives have been used in the synthesis of fluorescent probes to screen for breakers of advanced glycation end-products (AGEs) documentsdelivered.com.

Amides: Amide derivatives are formed by reacting this compound (or its acyl chloride) with an amine. The synthesis of amides is a fundamental reaction in organic and medicinal chemistry, as the amide bond is a key feature of peptides and many pharmaceuticals nih.gov. The direct catalytic synthesis of amides from carboxylic acids and amines is an area of active research to improve atom economy researchgate.net. Novel naphthoquinone amides have been synthesized and evaluated for anticancer activity nih.gov. Furthermore, nitro-substituted benzamides have been synthesized and evaluated for antimicrobial and disinfectant properties researchgate.net. The amide linkage provides structural rigidity and specific hydrogen bonding capabilities, making these derivatives useful in supramolecular chemistry and materials science. For instance, amide derivatives of azobenzene-4,4'-dicarboxylic acid have been studied as photoresponsive molecular switches mdpi.com.

Design and Synthesis of Novel Naphthoic Acid Scaffolds

The strategic design and synthesis of novel scaffolds based on the naphthoic acid framework are central to the discovery of new chemical entities with unique properties. Researchers often modify the core structure of naphthoic acid derivatives, including this compound, to explore new chemical space and develop compounds with specific functionalities. This process involves a combination of rational design, based on the understanding of structure-activity relationships, and the development of innovative synthetic methodologies to access these new molecular architectures.

A key aspect in the design of novel naphthoic acid scaffolds is the introduction of functional groups that can modulate the electronic properties, conformation, and biological activity of the parent molecule. The nitro group, as seen in this compound, is a versatile functional group that can be transformed into other functionalities, such as an amino group, which can then be further derivatized.

One of the challenges and opportunities in this area of research is the inherent steric strain that can arise from substitutions on the naphthalene ring, particularly in peri-positions (e.g., positions 1 and 8). This strain can be harnessed to drive unusual chemical transformations, leading to the formation of completely new and unexpected molecular scaffolds.

Synthetic Strategies for Naphthoic Acid Scaffolds

The synthesis of novel naphthoic acid scaffolds often begins with commercially available starting materials, which are then subjected to a series of chemical transformations to build up the desired molecular complexity. Common synthetic strategies include:

Nitration: The introduction of a nitro group onto the naphthalene ring is a fundamental step in the synthesis of nitro-naphthoic acid derivatives. Various nitrating agents and conditions can be employed to achieve regioselective nitration. For instance, the nitration of 3-R-2-(phenylamino)-1,4-naphthoquinone derivatives has been achieved using a mixture of nitric acid and sulfuric acid. mdpi.com Milder conditions, such as using diluted acids or nitrate (B79036) salts, have also been explored to obtain mononitrated products. mdpi.com

Nucleophilic Aromatic Substitution: This reaction is used to introduce a variety of substituents onto the naphthalene ring by displacing a leaving group, such as a halogen or a nitro group.

Esterification and Amidation: The carboxylic acid group of naphthoic acid is a convenient handle for derivatization. It can be readily converted to esters or amides to introduce a wide range of functional groups and build larger molecular structures.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which serves as a key intermediate for further functionalization, such as in the synthesis of 4-amino-1,8-naphthalic anhydride (B1165640). clausiuspress.com

Case Study: Rearrangement of a Strained Nitro-Naphthoic Acid Derivative

An illustrative example of the design and synthesis of a novel scaffold is the unexpected rearrangement of an 8-nitro-1-naphthoic acid derivative. nih.gov This research highlights how steric hindrance between adjacent functional groups can be a driving force for the formation of unique molecular structures.

The synthesis began with a known 1,8-naphthalene derivative. nih.gov A thioglycolic acid fragment was introduced via nucleophilic aromatic substitution, followed by selective esterification of the carboxylic acid on the thioglycolic moiety. nih.gov The intention was to form an amide by reacting the naphthoic acid with a nitrogen mustard. However, instead of the expected amide, an unexpected rearranged product, an aldehyde, was formed in high yield. nih.gov

This unusual transformation is attributed to the severe steric strain between the nitro and carboxylic acid groups at the 1 and 8 positions of the naphthalene core. This strain is potent enough to disrupt the aromaticity of the naphthalene system under mild conditions, leading to a skeletal rearrangement. nih.gov

Table 1: Key Reactions in the Synthesis and Rearrangement of a Nitro-Naphthoic Acid Derivative nih.gov

| Step | Reaction | Reagents and Conditions | Outcome |

| 1 | Nucleophilic Aromatic Substitution | Thioglycolic acid sodium salt, KOH, DMSO/DMF/H₂O | Introduction of a thioglycolic acid moiety |

| 2 | Selective Esterification | SOCl₂, MeOH/THF | Formation of a methyl ester |

| 3 | Attempted Amidation | Oxalyl chloride, then bis(2-chloroethyl)amine | Unexpected rearrangement to an aldehyde |

This case study demonstrates a key principle in the design of novel scaffolds: leveraging inherent molecular properties, such as steric strain, to access new chemical space. The resulting aldehyde is a significantly different scaffold from the starting naphthoic acid, presenting new opportunities for further chemical exploration.

Applications of 4 Nitro 1 Naphthoic Acid in Advanced Chemical Sciences

Role as Building Blocks in Multistep Organic Synthesis

The structural framework of 4-Nitro-1-naphthoic acid serves as a versatile starting point for the construction of more complex molecular architectures, particularly heterocyclic compounds. The nitro and carboxylic acid groups offer handles for a variety of chemical transformations.

A key synthetic utility of this compound lies in the chemical modification of its nitro group. The reduction of the nitro group to an amino group is a fundamental transformation that opens up a plethora of synthetic possibilities. This conversion yields 4-amino-1-naphthoic acid, a valuable intermediate for the synthesis of various derivatives. For instance, the resulting amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to form new heterocyclic rings fused to the naphthalene (B1677914) core.

One notable application is in the synthesis of naphthimidazoles and imidazoquinolines. While not starting directly from this compound, related nitro-naphthalene precursors are employed in cyclization reactions to form these heterocyclic systems rsc.org. The general strategy involves the reduction of a nitro group to an amine, followed by intramolecular cyclization with a suitable functional group. This highlights the potential of this compound to serve as a precursor for analogous complex heterocyclic structures.

Furthermore, the amino derivative of this compound, 4-aminonaphthalene-1-sulfonic acid (naphthionic acid), is a well-known precursor in the synthesis of azo dyes wikipedia.org. The amino group is diazotized and then coupled with other aromatic compounds to generate highly colored azo compounds. This demonstrates the utility of the amino-naphthalene scaffold, accessible from this compound, in the synthesis of functional dyes.

The synthesis of heterocyclic compounds containing two nitrogen atoms, such as 1,3,4-thiadiazoles, often involves the cyclization of hydrazone intermediates derived from nitroaromatic acid hydrazides asianpubs.org. This suggests a potential pathway where this compound could be converted to its corresponding acid hydrazide and subsequently used to build thiadiazole-substituted naphthalene systems. The broad utility of nitroalkenes in the synthesis of a wide range of O, N, and S-heterocycles further underscores the potential of nitro-functionalized building blocks like this compound in the construction of diverse heterocyclic libraries rsc.orgresearchgate.net.

| Precursor | Transformation | Resulting Structure/Application |

| This compound | Reduction of nitro group | 4-Amino-1-naphthoic acid |

| 4-Amino-1-naphthoic acid derivative | Intramolecular cyclization | Fused heterocyclic systems (e.g., Naphthimidazoles) |

| 4-Aminonaphthalene derivative | Diazotization and coupling | Azo dyes |

| This compound derivative | Conversion to acid hydrazide, cyclization | Heterocyclic compounds (e.g., Thiadiazoles) |

Reagents and Catalytic Components in Chemical Transformations

While the primary application of this compound is as a structural building block, its potential utility as a ligand in the formation of catalytically active metal complexes is an area of interest. Metal complexes are crucial in a vast array of industrial catalytic processes, including hydrogenation, oxidation, and isomerization reactions aithor.com. The performance of these catalysts is highly dependent on the electronic and steric properties of the ligands coordinated to the metal center.

This compound possesses a carboxylate group that can act as a coordinating ligand for a variety of metal ions. The electronic properties of this ligand are influenced by the electron-withdrawing nitro group on the naphthalene ring. This modification can affect the electron density at the metal center, thereby tuning its catalytic activity. For example, copper(II) complexes with N,O-chelating Schiff base ligands have been shown to be effective catalysts for the reduction of 4-nitrophenol (B140041) mdpi.com. This suggests that metal complexes incorporating the 4-nitro-1-naphthoate ligand could potentially exhibit interesting catalytic properties in similar redox reactions.

The development of "chiral-at-metal" complexes has opened up new avenues in asymmetric catalysis rsc.org. In these catalysts, the stereochemistry is defined by the arrangement of ligands around the metal center. By using chiral ligands or through the resolution of racemic metal complexes, enantioselective catalysts can be prepared. While not inherently chiral, this compound could be incorporated into such complexes, potentially influencing the catalytic environment and selectivity.

Furthermore, metal complexes have been developed for catalytic and photocatalytic reactions within living cells and organisms nih.gov. These bio-orthogonal catalysts can perform chemical transformations in a biological environment without interfering with native biochemical processes. The design of such catalysts often involves tuning the properties of the ligands to ensure stability and activity under physiological conditions. The rigid and functionalizable scaffold of this compound could be a platform for designing ligands for such specialized catalytic applications.

| Potential Catalytic Application | Role of this compound | Principle |

| Homogeneous Catalysis | Ligand for transition metal complexes | The carboxylate group coordinates to the metal, and the nitro group modifies the electronic properties of the catalyst. |

| Asymmetric Catalysis | Component of "chiral-at-metal" complexes | Incorporation into a chiral ligand environment can lead to enantioselective transformations. |

| Bio-orthogonal Catalysis | Precursor for ligands in biocompatible catalysts | The functionalizable naphthalene core allows for the attachment of moieties that can enhance stability and activity in biological systems. |

Materials Science Applications

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of advanced materials with specific optical and electronic properties.

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or an electric field. This property is at the heart of their potential application in molecular electronics, including memory devices and logic gates. Photochromic molecules, which change their structure and absorption properties upon irradiation with light, are a prominent class of molecular switches nih.gov.

While there are no direct reports of this compound itself being used as a molecular switch, its structural components are found in known photochromic systems. For instance, naphthopyrans are a class of photochromic compounds that undergo a light-induced ring-opening reaction to form a colored merocyanine (B1260669) dye researchgate.net. The naphthalene unit provides the rigid scaffold for this transformation. Similarly, indigo (B80030) derivatives, which also exhibit photochromism, can be synthesized from precursors like 2-nitrobenzaldehyde (B1664092) beilstein-journals.org. This suggests that the this compound framework could be a starting point for the design of novel photochromic materials. By introducing appropriate functional groups, it may be possible to create derivatives that undergo reversible photoisomerization or other photochemical reactions suitable for molecular switching applications.

Optical switching devices rely on materials that can change their optical properties, such as absorbance or refractive index, in response to an external stimulus, typically light. Photochromic molecules are ideal candidates for such applications as their reversible color change can be used to modulate the transmission of light.

The synthesis of photochromic molecules is an active area of research. For example, photochromic 6′-amino-substituted spiro-oxazines have been synthesized from 1-nitroso-2-naphthol (B91326) zinc chelates taylorandfrancis.com. These compounds exhibit high fatigue resistance and excellent photostability, making them suitable for applications in optical devices. The development of novel photochromic systems often involves the condensation of various aromatic aldehydes and amines wiley-vch.de.

Given the presence of the nitro group and the carboxylic acid, this compound could be chemically modified to incorporate functionalities that promote photochromism. For example, the carboxylic acid could be used to link the naphthalene chromophore to other photoactive units or to a polymer backbone to create functional materials for optical switching.

Photofunctional materials are designed to perform a specific function upon absorption of light, such as converting light into electricity (in solar cells) or emitting light (in electroluminescent devices). The extended π-system of the naphthalene core in this compound, along with its electron-withdrawing nitro group, suggests its potential as a chromophore in such materials.

In the context of light-harvesting dyes for dye-sensitized solar cells (DSSCs), organic dyes with donor-π-acceptor (D-π-A) structures are commonly employed. The naphthalene unit can act as part of the π-bridge that facilitates charge separation after light absorption. While this compound itself may not be an ideal dye, its derivatives could be tailored for this purpose. The carboxylic acid group can serve as an anchoring group to bind the dye to the semiconductor surface (e.g., TiO2), which is a common feature in DSSC dyes.

In the realm of organic light-emitting diodes (OLEDs), materials capable of efficient electroluminescence are required. Aromatic and heteroaromatic compounds are widely used in the emissive layer of OLEDs. A patent for organic electroluminescent materials describes the use of aza-dibenzothiophene and aza-dibenzofuran compounds google.com. While not directly related, this highlights the importance of fused aromatic systems in the design of electroluminescent materials. The naphthalene core of this compound provides a rigid and planar structure that can be beneficial for charge transport and emission properties. By suitable chemical modification, it may be possible to develop derivatives of this compound that exhibit useful electroluminescent properties.

| Material Application | Potential Role of this compound Scaffold | Key Features |

| Molecular Electronic Switches | Precursor for photochromic molecules | Naphthalene core as a rigid platform; nitro and carboxylic acid groups for functionalization. |

| Optical Switching Devices | Component of photo-responsive materials | Potential for reversible light-induced changes in optical properties. |

| Light Harvesting Dyes (DSSCs) | Building block for D-π-A dyes | Naphthalene as a π-bridge; carboxylic acid as an anchoring group. |

| Electroluminescent Devices (OLEDs) | Core structure for emissive materials | Rigid aromatic structure for enhanced charge transport and emission. |

Use as Asymmetric Chromophores for Chirality Induction (e.g., Exciton-Coupled Circular Dichroism)

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Exciton-coupled circular dichroism (ECCD) is a particularly sensitive method for determining the absolute configuration of molecules containing two or more chromophores. The interaction (exciton coupling) between the transition dipole moments of the chromophores gives rise to a characteristic bisignate CD signal, the sign of which depends on the spatial arrangement of the chromophores.

For ECCD to be effective, the chromophore should have a strong electronic transition in a convenient spectral region. The naphthalene ring system of this compound possesses strong π-π* transitions in the UV region, making it a potential chromophore for such studies. To apply the ECCD method, two 4-nitro-1-naphthoyl groups would need to be introduced into a chiral molecule. The spatial orientation of these two chromophores, dictated by the chiral scaffold, would then result in a characteristic ECCD spectrum.

Environmental Chemical Research: Degradation and Biotransformation

Microbial Degradation Pathways of Naphthoic Acids in Environmental Systems

The microbial breakdown of naphthoic acids and their nitrated analogues is governed by the specific enzymatic machinery of the microorganisms and the prevailing environmental conditions, notably the presence or absence of oxygen. While direct microbial degradation pathways for 4-Nitro-1-naphthoic acid are not extensively detailed in existing literature, pathways can be inferred from studies on structurally similar compounds such as 1-nitronaphthalene (B515781) and non-nitrated naphthoic acids.

Under aerobic conditions, bacteria have evolved sophisticated oxidative pathways to dismantle aromatic rings. nih.gov The initial attack on nitroaromatic compounds is typically catalyzed by powerful oxygenase enzymes. nih.govfrontiersin.org

For nitronaphthalenes, the process is initiated by a Rieske non-heme iron-dependent dioxygenase. nih.gov In a model pathway for 1-nitronaphthalene degradation by Sphingobium sp. strain JS3065, a multicomponent dioxygenase (1-nitronaphthalene dioxygenase) incorporates both atoms of molecular oxygen into the aromatic ring. This action results in the formation of an unstable diol intermediate, which then spontaneously eliminates the nitro group as nitrite and forms 1,2-dihydroxynaphthalene. nih.gov This initial denitration step is critical as it removes the toxic nitro group and produces a key intermediate common to the degradation pathway of naphthalene (B1677914) itself. nih.govfrontiersin.org

Following the formation of 1,2-dihydroxynaphthalene, the pathway proceeds via ring cleavage. In strain JS3065, the intermediate is further hydroxylated to gentisate, which is then cleaved by gentisate 1,2-dioxygenase. nih.gov Alternatively, in other naphthalene-degrading bacteria, 1,2-dihydroxynaphthalene undergoes meta-cleavage by 1,2-dihydroxynaphthalene dioxygenase to form 2-hydroxychromene-2-carboxylic acid, which is subsequently funneled into central metabolism, often yielding salicylaldehyde and pyruvate. frontiersin.orgmdpi.com For this compound, it is hypothesized that a similar dioxygenase-mediated attack would occur on the nitrated ring, leading to the elimination of the nitro group and formation of a dihydroxylated naphthoic acid intermediate, which would then be susceptible to enzymatic ring fission.

In the absence of oxygen, microbial degradation strategies shift from oxidative to reductive pathways. Two primary transformations are relevant for this compound: the reduction of the nitro group and the reduction of the aromatic ring system.

The reduction of the nitro group is a common fate for nitroaromatic compounds in anaerobic environments. nih.gov This process typically proceeds through highly reactive nitroso and hydroxylamine intermediates to form the corresponding amine (4-Amino-1-naphthoic acid). nih.gov This reduction can be a detoxification step, as it increases the compound's solubility in water, though the resulting aromatic amines can also be of environmental concern. nih.gov

For the naphthalene carboxylate structure itself, anaerobic degradation involves a different strategy focused on overcoming the stability of the aromatic rings. nih.gov Studies on non-nitrated naphthalene and 2-methylnaphthalene show that the pathway proceeds via the central intermediate 2-naphthoic acid (or its CoA-thioester, 2-naphthoyl-CoA). nih.govresearchgate.net The aromatic ring system is then destabilized through a series of reduction steps catalyzed by dearomatizing aryl-CoA reductases, which saturate the rings. researchgate.netnih.gov This saturation precedes the hydrolytic cleavage of the ring. For this compound, it is plausible that a similar pathway involving activation to a CoA-ester followed by stepwise reduction of the bicyclic ring system could occur, likely after the initial reduction of the nitro group. nih.gov

The characterization of enzymes and metabolic intermediates is fundamental to elucidating degradation pathways. Based on studies of analogous compounds, several key components can be predicted to be involved in the biotransformation of this compound.

Under aerobic conditions, the initial denitration and hydroxylation are critical. The subsequent ring-cleavage enzymes dictate how the carbon skeleton is processed. In anaerobic settings, nitroreductases are key for transforming the nitro group, while a distinct set of reductases is required for saturating the aromatic rings prior to cleavage.

| Pathway | Enzyme Class | Specific Enzyme (Model Substrate) | Function | Reference |

|---|---|---|---|---|

| Aerobic | Dioxygenase | 1-Nitronaphthalene Dioxygenase (1-Nitronaphthalene) | Initial dihydroxylation and elimination of nitro group | nih.gov |

| Aerobic | Dioxygenase | Gentisate 1,2-Dioxygenase (Gentisate) | Aromatic ring cleavage | nih.gov |

| Aerobic | Monooxygenase | Salicylate 5-hydroxylase (Salicylate) | Hydroxylation of ring prior to cleavage | nih.gov |

| Anaerobic | Oxidoreductase | Nitroreductase (Nitroaromatics) | Reduction of nitro group to amine | nih.gov |

| Anaerobic | Reductase | 2-Naphthoyl-CoA Reductase (2-Naphthoyl-CoA) | ATP-independent reduction of aromatic ring | nih.gov |

The metabolites produced provide direct evidence of the biochemical reactions taking place. The identification of these compounds is essential for confirming pathway intermediates and potential dead-end products.

| Pathway | Parent Compound | Key Metabolite | Significance | Reference |

|---|---|---|---|---|

| Aerobic | 1-Nitronaphthalene | 1,2-Dihydroxynaphthalene | Denitrated ring-cleavage precursor | nih.gov |